Bromotrichloromethane

Beschreibung

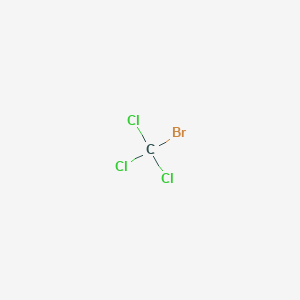

Structure

3D Structure

Eigenschaften

IUPAC Name |

bromo(trichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNQFQFUQLJSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023930 | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Insoluble in water; [HSDB] | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.012 @ 25 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

39.0 [mmHg], 39 mm Hg at 25 °C | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS HEAVY LIQUID | |

CAS No. |

75-62-7 | |

| Record name | Bromotrichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromotrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKJ30QXM63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-5.7 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃) is a halogenated hydrocarbon that serves as a valuable reagent and intermediate in organic synthesis. Its utility in the introduction of the trichloromethyl group and as a source of bromine radicals makes it a key component in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the primary methods for the synthesis of bromotricholaromethane, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and practical methods include the free-radical bromination of chloroform (B151607), the halide exchange reaction of carbon tetrachloride, and the reaction of potassium trichloroacetate (B1195264) with bromine. Each method offers a unique set of advantages and disadvantages concerning yield, reaction conditions, and scalability.

Free-Radical Bromination of Chloroform

The free-radical bromination of chloroform (CHCl₃) is a widely employed method for the synthesis of this compound. This reaction is typically initiated by ultraviolet (UV) light or other radical initiators and proceeds via a chain reaction mechanism.

A solution of bromine in chloroform is irradiated with a light source, often a UV lamp or a high-intensity visible light LED, at a controlled temperature. The reaction progress can be monitored by the disappearance of the characteristic color of bromine. Upon completion, the reaction mixture is typically washed with a basic solution, such as sodium thiosulfate (B1220275) or sodium carbonate, to remove any unreacted bromine and hydrogen bromide byproduct. The organic layer is then dried and purified by distillation.[1][2][3][4]

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Photobromination | Chloroform, Bromine | 100 LEDs (470 nm), 20 °C | 2 hours | 81 | [1][4] |

| Photobromination | Chloroform, Bromine | 100 LEDs (470 nm), 20 °C | 3 hours | 89 | [1][2] |

| Photobromination | Chloroform, Bromine | 100 LEDs (470 nm), 20 °C | 7 hours | 83 | [1][2][3] |

| Photobromination | Chloroform, Bromine | 88 LEDs (405 nm), 20 °C | 3.5 hours | 82 | [1][3] |

| Photobromination with in-situ Bromine Generation | Chloroform, Sodium Bromate, Sulfuric Acid, Hydrogen Bromide | 100 LEDs (470 nm), 40 °C | Not Specified | 94.2 | [3] |

| Biphasic Photoreaction | Chloroform, Bromine, Sodium Bromate, Sulfuric Acid | 88 LEDs (405 nm), 25 °C | 7.25 hours | 97.6 | [2][3] |

The synthesis of this compound from chloroform and bromine under UV irradiation proceeds through a classic free-radical chain reaction.

Caption: Free-radical chain mechanism for the synthesis of this compound.

Halide Exchange from Carbon Tetrachloride

Another common method for preparing this compound is through a halide exchange reaction with carbon tetrachloride (CCl₄) using a bromine source, typically aluminum bromide (AlBr₃).

Anhydrous aluminum bromide is reacted with an excess of dry carbon tetrachloride. The reaction can be performed at room temperature over a longer period or heated under reflux for a shorter duration to achieve higher yields. After the reaction is complete, the mixture is cooled, filtered, and washed with an aqueous solution of potassium carbonate and then with water to remove the catalyst and any acidic byproducts. The organic phase is subsequently dried over a drying agent like calcium chloride and purified by fractional distillation.[5]

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Halide Exchange | Carbon Tetrachloride, Aluminum Bromide | Room Temperature | 3 days | Not specified | [5] |

| Halide Exchange | Carbon Tetrachloride, Aluminum Bromide | Reflux | 45 minutes | 51.4 | [5] |

From Potassium Trichloroacetate

This compound can also be synthesized by the reaction of potassium trichloroacetate with bromine. This method involves the decarboxylation of the trichloroacetate salt.

Potassium trichloroacetate is reacted with bromine at an elevated temperature (around 120 °C). The reaction produces this compound, carbon dioxide, and potassium bromide.[6][7]

Cl₃CCO₂K + Br₂ → CBrCl₃ + CO₂ + KBr[6][7]

Workflow for Synthesis Method Selection

The choice of synthesis method depends on various factors including available equipment, desired scale, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate synthesis route.

Caption: Decision workflow for selecting a this compound synthesis method.

Purification of this compound

Regardless of the synthesis method, the crude this compound product typically requires purification. A common purification procedure involves the following steps:

-

Washing: The crude product is washed with a dilute aqueous solution of sodium hydroxide (B78521) or sodium carbonate to remove acidic impurities. This is followed by washing with water.

-

Drying: The organic layer is dried over a suitable drying agent such as anhydrous calcium chloride, magnesium sulfate, or phosphorus pentoxide.

-

Distillation: The dried product is purified by fractional distillation. This compound has a boiling point of approximately 104-105 °C.

-

Storage: Purified this compound should be stored in a dark bottle to prevent decomposition, as it can be sensitive to light.

For high-purity applications, treatment with charcoal followed by fractional crystallization by partial freezing can be employed.[8]

Conclusion

The synthesis of this compound can be accomplished through several effective methods, with the photobromination of chloroform and the halide exchange of carbon tetrachloride being the most well-documented and practical for laboratory and larger-scale production. The choice of method will be dictated by the specific requirements of the researcher, including scale, available apparatus, and safety protocols. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

- 1. JP2020511480A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. JP7005651B2 - How to prepare this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN110431126B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikiwand [wikiwand.com]

- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

Physical and chemical properties of Bromotrichloromethane

An In-depth Technical Guide to the Physical and Chemical Properties of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CBrCl₃) is a halogenated hydrocarbon belonging to the tetrahalomethane family. It is a dense, non-flammable, and volatile liquid at room temperature, characterized by a chloroform-like odor.[1][2][3][4] Historically, it has found applications as a solvent, a reagent in organic synthesis, and as a chain transfer agent in polymerization reactions.[5][6][7] Its unique chemical reactivity, particularly its ability to act as a source of the trichloromethyl radical, makes it a valuable tool in synthetic chemistry. However, this same reactivity is also the basis for its significant hepatotoxicity, which has been a subject of extensive toxicological research.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

This compound is a colorless to light yellow liquid.[5][6] It is practically insoluble in water but is soluble in or miscible with many common organic solvents, including alcohol and ether.[1][5][7][8][9]

Summary of Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | CBrCl₃ | |

| Molecular Weight | 198.27 g/mol | |

| Appearance | Colorless to light yellow liquid | Ambient |

| Odor | Chloroform-like | |

| Density | 2.012 g/mL | at 25 °C[1][10] |

| 2.01 g/cm³ | at 20 °C[11] | |

| 1.997 g/mL | [3] | |

| Melting Point | -5.7 to -6 °C | [1][3][6][8][10] |

| Boiling Point | 104 - 105 °C | at 760 mmHg[1][3][4][6] |

| Vapor Pressure | 38.4 - 39 mmHg | at 25 °C[1][2][3][10] |

| Vapor Density | 6.8 - 6.85 (vs. air) | [3][10] |

| Refractive Index | 1.5065 | at 20 °C (D line)[1][10] |

| Solubility in Water | Insoluble | [1][3][7][8] |

| UV Absorption | λmax = 240 nm | in Isooctane (log ε = 2.3)[1][2] |

Chemical Properties

Structure and Stability

This compound has a tetrahedral geometry with a central carbon atom bonded to one bromine and three chlorine atoms. The C-Br bond is weaker than the C-Cl bonds, making it the primary site of chemical reactivity. The molecule is stable under normal storage conditions in a cool, dry, well-ventilated area and kept in a tightly closed container.[2][12]

Reactivity and Chemical Behavior

This compound's primary utility in organic synthesis stems from its ability to undergo homolytic cleavage of the C-Br bond to form a trichloromethyl radical (•CCl₃). This reactivity makes it useful in several classes of reactions:

-

Radical Reactions : It serves as an efficient chain transfer agent for the radical polymerization of methacrylates.[5][7]

-

Bromination : It is employed as a brominating reagent for active hydrogen compounds and for the bromination of benzylic positions, often under photo-irradiation.[5][7][13]

-

Addition Reactions : The molecule can add across double bonds, a reaction often initiated by radicals.[4]

Decomposition and Incompatibilities

When heated to decomposition, this compound emits highly toxic fumes of hydrogen bromide and hydrogen chloride.[1][2] Hazardous combustion products can also include carbon monoxide, carbon dioxide, and phosgene.[12][14] It is incompatible with strong bases, strong oxidizing agents, and reactive metals.[2][12] A violent explosion has been reported during the uncatalyzed addition of this compound to ethylene.[2]

Experimental Protocols

This section details methodologies for the synthesis of this compound and standard techniques for the determination of its properties.

Synthesis of this compound via Halogen Exchange

This protocol is based on the reaction of anhydrous aluminum bromide with an excess of carbon tetrachloride.[15]

Materials:

-

Anhydrous aluminum bromide (AlBr₃)

-

Dry carbon tetrachloride (CCl₄)

-

5% Potassium carbonate (K₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Standard reflux and distillation glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 168.5 g of anhydrous aluminum bromide and 940 g of dry carbon tetrachloride.

-

Heat the mixture under reflux for 45 minutes.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the cooled mixture to remove any solids.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 170 mL of 5% potassium carbonate solution and then twice with 170 mL portions of water.

-

Separate the organic phase and dry it over anhydrous calcium chloride.

-

Purify the final product by fractional distillation. The initial fraction will be the excess carbon tetrachloride, followed by the product, this compound, which distills at 102-106 °C.[15]

Caption: Workflow for the synthesis of this compound.

Standard Methods for Physical Property Determination

While the specific experimental methods used to obtain the data in Table 1.1 are not detailed in the cited literature, the following are standard protocols for their determination.

-

Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature.

-

Boiling Point: Measured at atmospheric pressure using ebulliometry or by simple distillation, recording the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Typically measured using a pycnometer or a digital density meter, which calculates density based on the oscillation frequency of a U-tube containing the sample.

-

Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (commonly 20 °C) and wavelength (typically the sodium D-line, 589 nm).

-

UV-Vis Spectroscopy: To determine the maximum absorption, a dilute solution of this compound in a UV-transparent solvent (like isooctane) is prepared. The absorbance is measured across a range of UV wavelengths (e.g., 200-400 nm) using a dual-beam spectrophotometer to identify the wavelength of maximum absorbance (λmax).

Metabolic Activation and Toxicology

The toxicity of this compound, particularly its potent hepatotoxicity, is a result of its metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5][12]

This metabolic process involves the reductive cleavage of the carbon-bromine bond, leading to the formation of the highly reactive trichloromethyl free radical (•CCl₃).[1][2] This radical can then initiate a cascade of damaging events, most notably lipid peroxidation, where it attacks polyunsaturated fatty acids in cell membranes, leading to cellular damage and liver injury.[1] This mechanism is believed to be responsible for this compound being a more potent liver poison than carbon tetrachloride.[1][2]

Caption: Metabolic pathway of this compound.

References

- 1. This compound | CBrCl3 | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 75-62-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound | 75-62-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. This compound CAS#: 75-62-7 [m.chemicalbook.com]

- 11. This compound for synthesis 75-62-7 [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. scbt.com [scbt.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. prepchem.com [prepchem.com]

Technical Guide: Chemical Properties of Dichlorodifluoromethane (CAS No. 75-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodifluoromethane (B179400), commonly known as Freon-12 or R-12, is a chlorofluorocarbon (CFC) with the chemical formula CCl₂F₂.[1][2] Historically, it was widely utilized as a refrigerant and an aerosol spray propellant due to its high stability, non-flammability, and low toxicity.[1][3] However, its production has been largely phased out under the Montreal Protocol due to its significant contribution to the depletion of the stratospheric ozone layer.[1][2] This guide provides an in-depth overview of the core chemical and physical properties of dichlorodifluoromethane, detailed experimental protocols for their determination, and a visualization of its atmospheric decomposition pathway.

Physical and Chemical Properties

Dichlorodifluoromethane is a colorless, non-combustible gas with a faint ethereal odor at very high concentrations.[3][4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[4][5]

Quantitative Data Summary

The key physical and chemical properties of dichlorodifluoromethane are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | CCl₂F₂ | [1][4][6][7] |

| Molar Mass | 120.91 g/mol | [1][4] |

| Appearance | Colorless gas | [1][4] |

| Odor | Faint ethereal odor at high concentrations | [1][4] |

| Melting Point | -157.7 °C (-251.9 °F) | [1] |

| Boiling Point | -29.8 °C (-21.6 °F) at 101.325 kPa | [1] |

| Density (liquid, at -29.8 °C) | 1.486 g/cm³ | [1] |

| Vapor Density (air = 1) | 4.2 | [4][5] |

| Autoignition Temperature | Non-flammable | [5] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 568 kPa | 20 °C (68 °F) | [1] |

| 4850 mm Hg | 25 °C | [4] | |

| 5 atm | 16.1 °C (61 °F) | [5] | |

| Water Solubility | 280 mg/L | 25 °C | [4] |

| 0.286 g/L | 20 °C | [1] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and acetic acid | - | [1][4] |

| Log P (Octanol-Water Partition Coefficient) | 2.16 | - | [1][4] |

| Henry's Law Constant | 0.343 atm·m³/mol | 20 °C | [4] |

Experimental Protocols

The determination of the physicochemical properties of dichlorodifluoromethane requires specialized experimental setups due to its gaseous state at ambient temperature and pressure. The following sections describe the methodologies for key experiments, based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For liquefied gases like dichlorodifluoromethane, several methods are applicable.

-

Ebulliometer Method: This is a common and accurate method.

-

Apparatus: An ebulliometer, which consists of a boiling flask, a thermometer or thermocouple, a condenser, and a pressure-measuring device. The apparatus is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor.

-

Procedure: The liquefied gas is carefully introduced into the ebulliometer. The substance is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature and pressure) is achieved. The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

-

Dynamic Method: This method involves measuring the vapor pressure as a function of temperature.

-

Apparatus: A sample vessel equipped with a heating and cooling system, a stirrer, a temperature sensor, and a pressure transducer.

-

Procedure: A sample of dichlorodifluoromethane is placed in the vessel. The temperature is varied, and the corresponding vapor pressure is measured. The boiling point is the temperature at which the vapor pressure curve intersects the standard atmospheric pressure.

-

Vapor Pressure Determination (OECD Guideline 104 / ASTM D1267)

Vapor pressure is a critical property for handling and storage of liquefied gases.

-

Static Method (OECD 104):

-

Apparatus: A constant-volume sample container connected to a pressure measuring device (e.g., a manometer or pressure transducer) and a vacuum pump, all enclosed in a constant-temperature bath.

-

Procedure: A small, degassed sample of dichlorodifluoromethane is introduced into the evacuated sample container. The container is then brought to the desired temperature in the bath. The system is allowed to reach equilibrium, at which point the pressure is recorded as the vapor pressure at that temperature. This is repeated at several temperatures to generate a vapor pressure curve.[4]

-

-

LP-Gas Method (ASTM D1267): This method is specifically for liquefied petroleum gases but is applicable to other liquefied gases.

-

Apparatus: A vapor pressure apparatus consisting of two chambers, a lower chamber for the sample and an upper expansion chamber, equipped with a pressure gauge.

-

Procedure: The lower chamber is filled with the liquid sample. A specific volume of the sample is then allowed to expand into the upper chamber to create a defined vapor-to-liquid ratio. The entire apparatus is immersed in a constant-temperature water bath (e.g., 37.8 °C).[8] Once the pressure reading stabilizes, it is recorded as the gauge vapor pressure.[8]

-

Water Solubility Determination

The solubility of a gas in a liquid is determined by bringing the two phases into equilibrium and then measuring the concentration of the gas in the liquid phase.

-

Gas Saturation Method:

-

Apparatus: A gas-washing bottle or a similar apparatus that allows for the bubbling of the gas through a known volume of water, all maintained at a constant temperature. Analytical equipment such as a gas chromatograph (GC) is required for concentration measurement.

-

Procedure: Dichlorodifluoromethane gas is bubbled through a known volume of deionized water at a constant temperature until the water is saturated. The concentration of dissolved dichlorodifluoromethane is then determined by a suitable analytical method, such as headspace gas chromatography.

-

Density of Liquefied Gas Determination

-

Pressure Hydrometer Method (ASTM D1657):

-

Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, containing a hydrometer. The cylinder is equipped with valves for filling and venting.

-

Procedure: The pressure cylinder is purged and then filled with the liquid dichlorodifluoromethane sample until the hydrometer floats freely.[9] The cylinder is brought to the desired temperature, and the density is read from the hydrometer scale.[9]

-

-

Oscillating U-tube Densitometer:

-

Apparatus: A digital density meter with an oscillating U-tube and a specialized adapter for introducing liquefied gas samples under pressure.

-

Procedure: The liquefied gas is carefully introduced into the oscillating U-tube of the density meter, which is maintained at a constant temperature. The instrument measures the oscillation frequency of the tube filled with the sample, which is then converted to a density value.[9]

-

Reactivity and Decomposition

Dichlorodifluoromethane is chemically stable and non-reactive under normal conditions. However, it can undergo decomposition at high temperatures or in the presence of certain metals.

-

Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosgene (B1210022) (COCl₂), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[4]

-

Reaction with Metals: It can react violently with reactive metals such as powdered aluminum, sodium, potassium, and magnesium, particularly at elevated temperatures.[10]

Atmospheric Decomposition Pathway

The primary environmental concern with dichlorodifluoromethane is its role in the catalytic destruction of stratospheric ozone. Due to its chemical inertness, it has a long atmospheric lifetime, allowing it to diffuse into the stratosphere.

In the stratosphere, high-energy ultraviolet (UV-C) radiation from the sun causes the photolytic decomposition of CCl₂F₂, breaking a carbon-chlorine bond and releasing a highly reactive chlorine radical (•Cl). This chlorine radical then initiates a catalytic cycle that destroys ozone (O₃).

Caption: Stratospheric decomposition of Dichlorodifluoromethane (CCl₂F₂) and the catalytic ozone depletion cycle.

Biological Interactions and Toxicology

Dichlorodifluoromethane exhibits low acute toxicity. Inhalation of high concentrations can lead to central nervous system depression and cardiac arrhythmia.[3] It is poorly metabolized in the body. Due to its low reactivity and minimal metabolism, it is not known to interact with specific biological signaling pathways in the manner of a pharmacologically active substance. Its primary toxicological concern at high concentrations is asphyxiation by displacement of oxygen.[4][5]

Conclusion

Dichlorodifluoromethane (CAS No. 75-62-7) possesses a unique set of chemical properties, including high stability and low flammability, which made it a valuable compound for various industrial applications. However, its significant environmental impact, particularly on the stratospheric ozone layer, has led to a global phase-out. Understanding its physicochemical properties and the experimental methods for their determination remains crucial for environmental monitoring, managing existing stocks, and for the development of safer alternatives. The information and protocols provided in this guide offer a comprehensive technical resource for professionals in research and development.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. books.google.cn [books.google.cn]

- 4. consilab.de [consilab.de]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. file.yizimg.com [file.yizimg.com]

- 9. muser-my.com [muser-my.com]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

The Genesis of a Halocarbon: An In-depth Technical Guide to the History and Discovery of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrichloromethane (CBrCl₃), a halogenated hydrocarbon, has carved a niche in the landscape of organic chemistry, serving as a versatile reagent and solvent. This technical guide provides a comprehensive overview of its history, from its emergence in the early 20th century to its contemporary applications. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and elucidates its metabolic fate, offering a valuable resource for professionals in research and drug development.

A Historical Perspective on the Emergence of this compound

The discovery of this compound cannot be attributed to a single individual but rather emerged from the broader scientific inquiry into halogenated hydrocarbons in the early 20th century.[1] The systematic synthesis of haloalkanes gained momentum in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of alkane structures.[2] While the precise first synthesis of this compound is not well-documented, early literature from the 1930s and 1940s describes its preparation, notably through the photobromination of chloroform (B151607).[3][4][5] These early methods laid the groundwork for its availability for research and industrial applications.

Physicochemical Properties

This compound is a colorless, non-flammable liquid with a characteristic sweet, chloroform-like odor.[1][6] It is practically insoluble in water but miscible with a wide range of organic solvents.[6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | CBrCl₃ | [6] |

| Molar Mass | 198.27 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Density | 2.012 g/mL at 25 °C | ChemBK |

| Melting Point | -6 °C | ChemBK |

| Boiling Point | 105 °C | [6] |

| Vapor Pressure | 38.4 mm Hg at 25 °C | ChemBK |

| Water Solubility | Insoluble | ChemBK |

| Refractive Index | 1.5065 at 20 °C | [1] |

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound. Early methods included the treatment of carbon tetrachloride with hydrogen bromide or aluminum bromide, and the reaction of trichloromethane (chloroform) with bromine at elevated temperatures.[6] A more contemporary and detailed method involves the photobromination of chloroform, as outlined in various patents.

Experimental Protocol: Photobromination of Chloroform

This protocol is based on methods described in patent literature for the preparation of this compound.[3][4]

Objective: To synthesize this compound via the light-induced reaction of bromine with chloroform.

Materials:

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Light source (e.g., 100 LEDs with a wavelength of 470 nm)

-

Reaction vessel

-

Stirring apparatus

-

Gas chromatograph (for analysis)

Procedure:

-

A solution of bromine in chloroform is prepared in a suitable reaction vessel. For example, a solution of 4.8 g (30.0 mmol) of bromine in 477 g (4 mol) of chloroform.[3][4]

-

The reaction mixture is maintained at a constant temperature, for instance, 20 °C.[3][4]

-

The solution is irradiated with a light source for a specified duration. In one example, the mixture is radiated with 100 LEDs (470 nm) for 2 hours.[3][4]

-

The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Upon completion, the resulting mixture is analyzed by gas chromatography to determine the yield of this compound.

Expected Outcome: Following this procedure, a yield of approximately 81% (4.8 g, 24.3 mmol) of this compound can be expected.[3][4]

Figure 1: A simplified workflow for the synthesis of this compound via photobromination.

Metabolic Pathway and Toxicological Profile

The toxicity of this compound is linked to its metabolic activation in the liver. This process is primarily mediated by the cytochrome P450 enzyme system and leads to the formation of reactive free radicals.[7][8]

Bioactivation and Lipid Peroxidation

In vivo studies in rats have shown that after oral administration, this compound is metabolized by the liver to form the trichloromethyl radical (•CCl₃) and other radical species.[1][8] This bioactivation is an enzymatic process involving the oxidation of NADPH by rat liver microsomes.[1] The generated free radicals, particularly the trichloromethyl radical, are highly reactive and can initiate a cascade of lipid peroxidation in cellular membranes, leading to liver damage.[9][10][11] this compound has been shown to be a potent inducer of liver microsomal lipid peroxidation, even more so than carbon tetrachloride.[8]

Figure 2: Signaling pathway of this compound-induced hepatotoxicity.

Applications in Research and Industry

This compound has found utility in several areas of chemical synthesis and research:

-

Reagent in Organic Synthesis: It is employed as a brominating agent and for the addition of the Br-CCl₃ group across double bonds.[6]

-

Chain Transfer Agent: It serves as a chain transfer agent in the radical polymerization of methacrylates.[6]

-

Solvent: Its properties make it a useful solvent in certain laboratory applications.[12]

-

Precursor in Chemical Manufacturing: It acts as an intermediate in the production of some pharmaceuticals and agrochemicals.[1]

Conclusion

From its origins in the exploratory era of halocarbon chemistry to its specific applications in modern organic synthesis, this compound remains a compound of interest. A thorough understanding of its history, properties, synthesis, and metabolic fate is crucial for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support the endeavors of scientists and professionals in the field.

References

- 1. Page loading... [guidechem.com]

- 2. Haloalkane - Wikipedia [en.wikipedia.org]

- 3. JP2020511480A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. JP7005651B2 - How to prepare this compound - Google Patents [patents.google.com]

- 5. CN110431126B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Bioactivation of carbon tetrachloride, chloroform and this compound: role of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CBrCl3 | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Histological evidence for dissociation of lipid peroxidation and cell necrosis in this compound hepatotoxicity in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbon tetrachloride, this compound and ethanol acute intoxication. New chemical evidence for lipid peroxidation in rat tissue microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon tetrachloride, this compound and ethanol acute intoxication. New chemical evidence for lipid peroxidation in rat tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Stability and Reactivity of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity profile of bromotrichloromethane (CBrCl₃). It is intended to serve as a technical resource, consolidating essential data, experimental methodologies, and reaction pathways to support its application in research and development.

Core Properties and Stability Profile

This compound is a dense, non-flammable, colorless liquid with a chloroform-like odor.[1][2] It is practically insoluble in water but miscible with many organic solvents like alcohol and ether.[2][3] The molecule's stability is a critical factor in its handling, storage, and application. Under normal laboratory conditions, it is considered stable.[1][4][5]

Thermal and Photolytic Stability

This compound is stable at room temperature when stored in closed containers.[1][4][5] However, upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and hydrogen bromide.[1][6]

The C-Br bond is the weakest link in the molecule and is susceptible to cleavage under UV irradiation. Photolysis, particularly with light at wavelengths around 3650 Å (365 nm), leads to the homolytic cleavage of the C-Br bond, generating the trichloromethyl radical (•CCl₃) and a bromine atom (Br•).[7][8] This photochemical reactivity is the basis for many of its applications in radical reactions. While photolysis can occur, it is not considered an environmentally significant degradation pathway in the atmosphere.[1][6]

Atmospheric and Hydrolytic Stability

In the atmosphere, this compound is expected to exist entirely in the vapor phase.[1] Its degradation is slow, primarily occurring through reaction with photochemically-produced hydroxyl radicals.[1][6] The estimated atmospheric half-life for this reaction is exceedingly long, projected to be greater than 44 years.[1][6]

Hydrolysis of this compound occurs at an extremely slow rate, with an estimated half-life exceeding 100 years, similar to other highly halogenated organic compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | CBrCl₃ | [2][3] |

| Molar Mass | 198.27 g·mol⁻¹ | [2] |

| Appearance | Colorless heavy liquid | [1][2] |

| Density | 2.012 g/mL at 25 °C | [3][6] |

| Melting Point | -6 °C | [3] |

| Boiling Point | 105 °C | [2][3] |

| Vapor Pressure | 39 mm Hg at 25 °C | [1][5] |

| Water Solubility | Insoluble | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.5065 | [1][3] |

| UV Absorption Max (in isooctane) | 240 nm (log ε = 2.3) | [6] |

Table 2: Stability and Reactivity Data

| Parameter | Value / Observation | Source |

| Atmospheric Half-Life | > 44 years (reaction with •OH) | [1][6] |

| Hydrolysis Half-Life | > 100 years (estimated) | [1] |

| Bioconcentration Factor (BCF) | 49 (estimated) | [1] |

| Photolysis Quantum Yield (Φ) | Pressure and temperature dependent; Φ of CBrCl₃ decomposition is 2x Φ of C₂Cl₆ formation. | [7] |

| Primary Photolysis Products | Trichloromethyl radical (•CCl₃), Bromine atom (Br•) | [7][8] |

| Hazardous Decomposition Products | Hydrogen chloride (HCl), Hydrogen bromide (HBr), Carbon oxides (CO, CO₂) | [1][4][5] |

| Incompatibilities | Strong oxidizing agents, strong bases, ethylene, alkali metals (e.g., potassium, sodium), powdered aluminum, magnesium. | [1][4][5][9] |

Reactivity Profile and Mechanisms

The reactivity of this compound is dominated by free-radical pathways initiated by the cleavage of the C-Br bond.

Radical Reactions

As a relatively stable and commercially available reagent, this compound serves as an excellent source of the trichloromethyl radical (•CCl₃).[10] This reactivity has been exploited in numerous organic transformations.

-

Atom Transfer Radical Addition (ATRA): The •CCl₃ radical readily adds across unsaturated bonds (alkenes), making CBrCl₃ a key reagent in ATRA reactions.[2][11] This allows for the simultaneous introduction of a bromine atom and a trichloromethyl group to a molecule.

-

Chain Transfer Agent: It is employed as a chain transfer agent in the radical polymerization of monomers like methacrylates.[2][3]

-

Brominating Agent: Under sunlamp irradiation or other radical-initiating conditions, it is used for the bromination of benzylic positions.[1][3]

-

Other Radical Reactions: It participates in a variety of other radical-mediated reactions, including C-H hydroxylation, cross-dehydrogenation, and the synthesis of gem-dichloroolefins from hydrazones in the presence of a copper catalyst.[10]

Caption: Photolytic cleavage of this compound.

Metabolic Reactivity and Toxicity

In biological systems, particularly in the liver, this compound undergoes metabolic activation by cytochrome P450 enzymes.[3] This process involves the loss of a bromide ion to form the highly reactive trichloromethyl free radical.[3] This radical is a potent initiator of lipid peroxidation, a key mechanism of its hepatotoxicity, which is reported to be about three times more potent than that of carbon tetrachloride.[1][3][6] This metabolic pathway can also lead to the formation of phosgene (B1210022) (COCl₂).[3]

Caption: Metabolic activation leading to hepatotoxicity.

Reactivity with Other Reagents

-

Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing agents.[1][4][5] Its metabolism by liver microsomes is an oxidative process that requires NADPH and is inhibited in the absence of oxygen.[12]

-

Appel-type Reactions: It can serve as a substitute for carbon tetrachloride in chlorination reactions, such as the conversion of benzyl (B1604629) alcohols to benzyl chlorides using triphenylphosphine.[13][14] This offers a safer, more environmentally friendly alternative, avoiding a potent ozone-depleting substance.[13]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of carbon tetrachloride with anhydrous aluminum bromide.[15]

Protocol:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is thoroughly dried.

-

In the flask, combine 168.5 g of anhydrous aluminum bromide (AlBr₃) with 940 g of dry carbon tetrachloride (CCl₄).[15]

-

Heat the mixture to reflux and maintain for 45 minutes.[15]

-

After cooling to room temperature, filter the reaction mixture to remove any solids.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 170 mL of 5% aqueous potassium carbonate (K₂CO₃) solution and then twice with 170 mL portions of water.[15]

-

Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).[15]

-

Purify the crude product by fractional distillation. Collect the fraction boiling between 102-106 °C.[15]

Caption: Workflow for synthesis and purification.

Purification Protocol

For purifying commercial this compound, several methods can be employed.

Protocol:

-

Wash the CBrCl₃ with a dilute aqueous sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution to remove acidic impurities.[1][3]

-

Dry the washed CBrCl₃ over a suitable drying agent such as anhydrous CaCl₂, BaO, or MgSO₄.[1][3]

-

Store the purified product in a tightly sealed, dark container to prevent photodecomposition.[1][3]

Photostability Testing Protocol

This protocol provides a general framework for assessing the photostability of this compound, adapted from ICH guidelines for drug substances.[16][17][18]

Objective: To evaluate the decomposition of this compound under controlled light exposure.

Methodology:

-

Sample Preparation: Place a thin layer (not more than 3 mm) of purified this compound in a chemically inert, transparent container (e.g., quartz dish). Prepare an identical sample in a light-opaque container to serve as a dark control.[18]

-

Light Source: Use a photostability chamber equipped with a light source that meets ICH Q1B options, such as an artificial daylight lamp combined with UV-A fluorescent lamps. The light source should emit in the range of 320-800 nm.[19]

-

Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16][18] Maintain a constant temperature to isolate photolytic effects from thermal degradation.

-

Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Analytical Method: Analyze the samples using a validated stability-indicating method, such as gas chromatography (GC) with an appropriate detector (e.g., ECD or MS). Quantify the parent compound (CBrCl₃) and identify and quantify any major degradation products, such as hexachloroethane (B51795) (C₂Cl₆).

-

Evaluation: Compare the degradation profiles of the exposed sample and the dark control to determine the extent of photolytic degradation. The quantum yield of decomposition can be calculated if the photon flux is known.[7][20]

Handling and Storage

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[4][5]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves (e.g., PVC), and a lab coat.[4][9]

Storage:

-

Store in a tightly closed, light-resistant container.[1][4][5]

-

Store away from incompatible substances such as strong bases, oxidizing agents, and reactive metals.[1][4][5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 75-62-7 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound(75-62-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | CBrCl3 | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Photolysis of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. Photolysis of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation of carbon tetrachloride, this compound, and carbon tetrabromide by rat liver microsomes to electrophilic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. The Use of this compound in Chlorination Reactions [organic-chemistry.org]

- 15. prepchem.com [prepchem.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]

- 19. q1scientific.com [q1scientific.com]

- 20. Quantum yield - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Bromotrichloromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bromotrichloromethane (CBrCl₃), a compound of interest in various chemical and toxicological studies. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Solvent | Reference |

| 47.1 | CDCl₃ | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Technique |

| 785 | C-Cl stretch | Strong | Neat (KBr) |

| 1025 | C-Br stretch | Medium | Neat (KBr) |

Note: IR peak assignments are based on typical vibrational frequencies for haloalkanes.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a complex pattern of peaks due to the isotopic distribution of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant fragments are listed below.[2][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 117 | 99.03 | [CCl₃]⁺ |

| 119 | 99.99 | [C³⁵Cl₂³⁷Cl]⁺ |

| 121 | 31.27 | [C³⁵Cl³⁷Cl₂]⁺ |

| 161 | 24.68 | [⁷⁹BrCCl₂]⁺ |

| 163 | 39.39 | [⁷⁹Br³⁵Cl³⁷Cl]⁺ / [⁸¹Br³⁵Cl₂]⁺ |

| 165 | 17.53 | [⁸¹Br³⁵Cl³⁷Cl]⁺ / [⁷⁹Br³⁷Cl₂]⁺ |

| 196 | Low | [C⁷⁹Br³⁵Cl₃]⁺ (Molecular Ion) |

| 198 | Low | [C⁸¹Br³⁵Cl₃]⁺ / [C⁷⁹Br³⁵Cl₂³⁷Cl]⁺ (Molecular Ion Isotope) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C NMR spectra to identify the carbon environment in this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).[4]

-

Instrument Setup: The NMR spectrometer is tuned to the ¹³C nucleus. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE).[5][6][7]

-

Data Acquisition: The spectrum is acquired by accumulating a number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the peaks are then referenced to the solvent peak or the internal standard.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Sample Preparation (KBr Pellet for Solids): For solid samples, a small amount of the substance is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8][9]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[10]

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a vacuum.[11]

-

Ionization: The gaseous molecules are ionized, most commonly using Electron Impact (EI) ionization. In EI, a high-energy electron beam bombards the molecules, leading to the ejection of an electron and the formation of a molecular ion (M⁺) and various fragment ions.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[12]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | CBrCl3 | CID 6383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. massbank.eu [massbank.eu]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 7. sc.edu [sc.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. amherst.edu [amherst.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Thermochemical Properties of Bromotrichloromethane (CBrCl3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of bromotrichloromethane (CBrCl3). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key measurement techniques are also provided to offer insight into the data's origins.

Core Thermochemical Data

The thermochemical properties of CBrCl3 are crucial for understanding its behavior in chemical reactions, including its stability and reactivity. The following tables summarize key quantitative data for this compound.

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (Gas) | |||

| ΔfH°(298.15 K) | -39.07 ± 0.54 | kJ/mol | [1] |

| ΔfH°(0 K) | -29.92 | kJ/mol | [1] |

| Molecular Weight | 198.27 | g/mol | [2][3] |

| Boiling Point | 105 | °C | [2][4] |

| Melting Point | -6 | °C | [2][4] |

| Density | 2.012 | g/mL at 25 °C | [4] |

Table 1: Fundamental Thermochemical and Physical Properties of CBrCl3

| Property | Value | Units | Reference(s) |

| C-Br Bond Dissociation Energy (D0) | 55.7 ± 1 | kcal/mol | [5][6] |

| C-Cl Bond Dissociation Energy (assumed) | 70.4 ± 1 | kcal/mol | [5] |

Table 2: Bond Dissociation Energies in CBrCl3

Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs and stores thermal energy. The heat capacity of CBrCl3 has been measured over a range of temperatures, revealing important information about its phase transitions.

| Temperature (K) | Molar Heat Capacity (Cp) | Units | Phase/Transition | Reference(s) |

| 6 - 305 | Measured | J K⁻¹ mol⁻¹ | Solid/Liquid | [7] |

Table 3: Heat Capacity Data for CBrCl3

| Transition | Temperature (K) | ΔS (Entropy Change) | Units | Reference(s) |

| Normal Crystalline to Plastic Crystalline | 238.19 | 19.40 | J K⁻¹ mol⁻¹ | [7] |

| Plastic Phase Transition | 259.34 | 2.03 | J K⁻¹ mol⁻¹ | [7] |

| Plastic Crystalline to Liquid | 267.9 | 7.59 | J K⁻¹ mol⁻¹ | [7] |

Table 4: Entropy of Phase Transitions for CBrCl3

Experimental Protocols

The determination of the thermochemical properties of CBrCl3 relies on sophisticated experimental techniques. The following sections provide a detailed overview of the methodologies used to obtain the data presented above.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurements

Adiabatic calorimetry is a precise method used to measure the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat leaks are minimized, allowing for accurate determination of the heat absorbed by the sample.

Experimental Setup:

-

Calorimeter: A twin-cell type adiabatic calorimeter is often employed. One cell contains the CBrCl3 sample, while the other serves as a reference and is typically evacuated.[8]

-

Adiabatic Shields: The cells are housed within adiabatic shields. The temperature of these shields is meticulously controlled to match the temperature of the sample cell, thereby preventing heat exchange with the surroundings.[8]

-

Heating Elements: A constant current is supplied to a heater in the reference cell, while the power to the heater in the sample cell is adjusted to maintain a minimal temperature difference between the two cells.[8]

-

Temperature and Pressure Measurement: High-precision platinum resistance thermometers are used to measure the temperature of each cell. Pressure is monitored using a quartz crystal transducer.[8]

-

Vacuum: The entire assembly is kept under a high vacuum to further minimize heat transfer by convection and conduction.[8]

Procedure:

-

Sample Preparation: A purified sample of CBrCl3 is loaded into the sample cell. The cell is then sealed and placed in the calorimeter.

-

Thermal Equilibration: The system is brought to the desired starting temperature and allowed to equilibrate.

-

Heating: A known amount of electrical energy is supplied to the sample heater, causing a gradual increase in the sample's temperature.

-

Data Acquisition: The temperature of the sample is continuously monitored as a function of the energy input.

-

Phase Transitions: As the sample undergoes phase transitions (e.g., solid-solid or solid-liquid), the energy input is measured without a corresponding temperature change, allowing for the determination of the enthalpy of transition.

-

Data Analysis: The heat capacity (Cp) is calculated from the measured heat input (dQ) and the corresponding temperature change (dT) using the relationship Cp = (dQ/dT). The entropy of fusion is calculated from the enthalpy of fusion (ΔHfus) and the melting temperature (Tfus) using the equation ΔSfus = ΔHfus / Tfus.

Photofragment Translational Spectroscopy for Bond Dissociation Energy Determination

Photofragment translational spectroscopy is a powerful technique for studying the dynamics of photodissociation and determining bond dissociation energies. The method involves breaking a molecule with a photon and then measuring the kinetic energy and angular distribution of the resulting fragments.

Experimental Setup:

-

Molecular Beam: A beam of CBrCl3 molecules is generated and collimated under high vacuum to ensure collision-free conditions.

-

Laser Source: A pulsed laser, typically an excimer laser operating at a specific wavelength (e.g., 193 nm), is used to photodissociate the CBrCl3 molecules.[5]

-

Interaction Region: The molecular beam and the laser beam intersect at a right angle in the interaction region of the spectrometer.

-

Detector: A detector, such as a mass spectrometer with a time-of-flight (TOF) analyzer, is positioned at a known distance from the interaction region. This detector is often rotatable to measure the angular distribution of the fragments.[5]

Procedure:

-

Photodissociation: The pulsed laser fires, and a fraction of the CBrCl3 molecules in the beam absorb a photon and dissociate into fragments (e.g., CCl3 + Br or CBrCl2 + Cl).[5]

-

Fragment Flight: The neutral fragments recoil from the interaction region with velocities determined by the energy released during dissociation.

-

Ionization: After traveling a set distance, the fragments are ionized, typically by electron impact.

-

Detection: The ionized fragments are then detected by the mass spectrometer. The time it takes for the fragments to travel from the interaction region to the detector (the time-of-flight) is measured.

-

Data Analysis:

-

The translational (kinetic) energy of the fragments is calculated from their measured time-of-flight.

-

The total available energy for the fragments is the sum of the photon energy and the initial internal energy of the parent molecule.

-

The bond dissociation energy (D0) is then determined by subtracting the total translational energy of the fragments from the total available energy, according to the principle of energy conservation: D0 = E_photon + E_internal(parent) - E_translational(fragments) .[6]

-

Visualizations

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the thermochemical properties of CBrCl3.

Workflow for Determining Thermochemical Properties.

References

- 1. Translational spectroscopy of H(D) atom fragments arising from the photodissociation of H2S(D2S): a redetermination of D(S–H) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 4. mse.ucr.edu [mse.ucr.edu]

- 5. escholarship.org [escholarship.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. escholarship.org [escholarship.org]

- 8. Study of Isochoric Specific Heat Capacity Measurements for Liquid Isobutane | NIST [nist.gov]

An In-depth Technical Guide to the Decomposition Pathways and Products of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of bromotrichloromethane (CBrCl₃), a compound of significant interest in organic synthesis and toxicology. Understanding its degradation pathways—thermal, photochemical, and sonochemical—is critical for its application and for mitigating its environmental and biological impact. This document details the primary decomposition mechanisms, the resulting products, quantitative data from cited experiments, and the methodologies employed in these studies.

Core Decomposition Pathways

This compound's reactivity is primarily dictated by the relatively weak carbon-bromine bond (bond dissociation energy of approximately 234 kJ/mol), which is significantly weaker than the carbon-chlorine bonds (around 330 kJ/mol). This weakness facilitates the homolytic cleavage of the C-Br bond, forming a trichloromethyl radical (•CCl₃) and a bromine radical (•Br). This initial step is the cornerstone of its thermal, photochemical, and sonochemical decomposition.

Thermal Decomposition

When subjected to high temperatures, this compound undergoes gas-phase decomposition. The primary initiation step is the homolysis of the C-Br bond. The resulting radicals can then participate in a variety of subsequent reactions, including recombination, disproportionation, and abstraction of atoms from other molecules. Upon heating, it is known to emit highly toxic fumes of hydrogen chloride and hydrogen bromide[1][2].

An electron diffraction study of the thermal decomposition of CBrCl₃ in the gas phase revealed a complex mixture of products. The major components identified in the scattering volume were residual this compound, bromodichloromethyl radical (•CBrCl₂), carbon tetrachloride (CCl₄), trichloromethyl radical (•CCl₃), tetrachloroethylene (B127269) (C₂Cl₄), hexachloroethane (B51795) (C₂Cl₆), bromine monochloride (BrCl), and diatomic bromine (Br₂)[3].

Photochemical Decomposition

Exposure to ultraviolet (UV) radiation provides the energy necessary to cleave the C-Br bond, initiating a cascade of free-radical reactions. Photolysis is a clean method for generating trichloromethyl radicals for use in organic synthesis, such as in benzylic bromination and radical additions to unsaturated bonds[4][5][6]. The reactions are typically carried out in the presence of a substrate that can be acted upon by the generated radicals. For instance, in the presence of alkanes, photochemically induced reactions can lead to the formation of brominated alkanes and chloroform[6][7][8].

Sonochemical Decomposition

Sonolysis, the application of ultrasound to a liquid medium, creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the homolytic cleavage of the C-Br bond in this compound[4][9]. A key distinction between sonolysis and photolysis is the state of the generated radicals; sonolysis produces them in a heterogeneous and localized state, whereas photolysis creates them in a homogeneous and dispersed state[4].

Decomposition Products

The products formed from the decomposition of this compound are highly dependent on the decomposition method and the reaction environment (e.g., presence of other reagents, solvent). A summary of identified products is presented below.

Table 1: Products Identified from the Decomposition of this compound

| Decomposition Method | Products | Reference(s) |

| Thermal | Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), Bromodichloromethyl radical (•CBrCl₂), Carbon Tetrachloride (CCl₄), Trichloromethyl radical (•CCl₃), Tetrachloroethylene (C₂Cl₄), Hexachloroethane (C₂Cl₆), Bromine Monochloride (BrCl), Bromine (Br₂) | [1][2][3] |

| Photochemical | Trichloromethyl radical (•CCl₃), Bromine radical (•Br), Various adducts depending on the substrate (e.g., brominated alkanes) | [4][5][6] |

| Sonochemical | Trichloromethyl radical (•CCl₃), Bromine radical (•Br), Adducts with alkenes | [4] |

| Metabolic (in vivo) | Trichloromethyl radical (•CCl₃), Bromodichloromethyl radical (•CBrCl₂) | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies extracted from the literature for key experiments on this compound decomposition.

Gas-Phase Thermal Decomposition via Electron Diffraction

This protocol is based on the study of the thermal decomposition of CBrCl₃ in the gas phase.

-

Apparatus: A conventional photographic plate electron diffraction unit was modified to include an oven in the sample inlet system.

-

Procedure:

-

This compound vapor was passed through the oven to induce thermal decomposition.

-

The decomposed sample was then introduced into the diffraction chamber.

-

Three different diffraction patterns were recorded on photographic plates.

-

The resulting diffraction patterns were analyzed to determine the composition of the gas mixture and the structure of the molecular species present. A key observation was the absence of a peak in the radial distribution curve corresponding to a normal carbon-bromine bond, indicating its cleavage[3].

-

Photochemical Reaction with Alkyl Aromatics

This protocol describes a general procedure for the photochemically induced reaction of this compound with alkyl aromatics.

-

Apparatus: A reaction vessel equipped with a UV light source (e.g., mercury lamp).

-

Materials: this compound, an alkyl aromatic substrate (e.g., toluene), and a suitable solvent (if necessary).

-

Procedure:

-

A solution of the alkyl aromatic compound and this compound in a suitable solvent (or neat) was prepared in the reaction vessel.

-

The mixture was irradiated with UV light at a controlled temperature.

-

The progress of the reaction was monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture was worked up to isolate and purify the products, typically involving washing, drying, and distillation or chromatography[6].

-

Sonochemical Reaction with 1-Alkenes

This protocol is based on a comparative study of the sonolysis and photolysis of this compound in the presence of 1-alkenes.

-

Apparatus: An ultrasonic bath or horn sonicator.

-

Materials: this compound, a 1-alkene, and a solvent.

-

Procedure:

-

A mixture of this compound and the 1-alkene was prepared at various mole fractions.

-